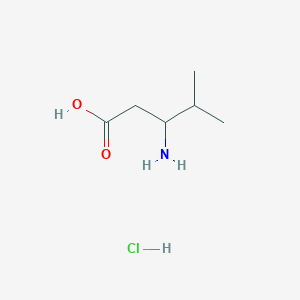
3-Amino-4-methylpentanoic acid hydrochloride
Overview
Description
3-Amino-4-methylpentanoic acid hydrochloride, also known as L-beta-Homovaline hydrochloride or L-beta-Leucine hydrochloride, is a compound with the molecular formula C6H14ClNO2 . It is a positional isomer of L-leucine and is naturally produced in humans via the metabolism of L-leucine .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-methylpentanoic acid hydrochloride consists of a pentanoic acid backbone substituted at positions 3 and 4 by amino and methyl groups respectively . The molecular weight is 167.63 g/mol .Physical And Chemical Properties Analysis
3-Amino-4-methylpentanoic acid hydrochloride appears as a white fine crystalline powder . It has a molecular weight of 167.63 g/mol .Scientific Research Applications
Synthesis and Stereochemistry
- The stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, closely related to 3-Amino-4-methylpentanoic acid hydrochloride, has been achieved. These compounds are significant as they constitute part of the antitumor antibiotic bleomycin A2 and are present in marine toxins like janolusimide. The synthesis of these diastereomers allows for the study of their stereochemistry, crucial in understanding their biological activity (Giordano, Spinella, & Sodano, 1999).
Constituent in AM-Toxins
- Derivatives of 2-amino-5-phenylpentanoic acid, structurally similar to 3-Amino-4-methylpentanoic acid hydrochloride, have been identified as constituent amino acids in AM-toxins. These are critical for understanding the chemical structure and biological effects of AM-toxins, which are key components in certain plant pathogens (Shimohigashi, Lee, & Izumiya, 1976).
Synthesis for Biochemical Studies
- The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, has been reported. This synthesis is valuable for biochemical studies and for understanding the properties of similar amino acid derivatives (Yuan, 2006).
Role in Vitamin B12 Antimetabolites
- 2-Amino-4-keto-3-methylpentanoic acids, analogous to 3-Amino-4-methylpentanoic acid hydrochloride, have been isolated from Bacillus cereus fermentations. These compounds act as vitamin B12 antimetabolites, highlighting their potential use in studying vitamin B12-related metabolic pathways (Perlman et al., 1977).
Involvement in Enzymatic Reactions
- Studies involving the reaction of related compounds with enzymes, such as pyruvate kinase, have been conducted. This research provides insights into the interactions between amino acid derivatives and enzymes, crucial for understanding enzymatic mechanisms and drug design (Chalkley & Bloxham, 1976).
Biological Activity
- Derivatives of 3-amino-2-methylpentanoic acids, which share a similar structure to 3-Amino-4-methylpentanoic acid hydrochloride, have been synthesized and studied for their biological activity. Understanding these derivatives' structure and activity is key to exploring their potential applications in pharmaceuticals (Bates & Gangwar, 1993).
Mechanism of Action
Target of Action
3-Amino-4-methylpentanoic acid hydrochloride, also known as beta-Leucine, is an amino acid that is a positional isomer of L-leucine . It primarily targets aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from proteins or peptides . It inhibits several aminopeptidases, including aminopeptidase B, leucyl aminopeptidase, and cytosol nonspecific dipeptidase .
Mode of Action
As an aminopeptidase inhibitor , 3-Amino-4-methylpentanoic acid hydrochloride binds to the active site of the enzyme, preventing it from cleaving amino acids from proteins or peptides . This interaction alters the enzyme’s function and leads to changes in protein metabolism.
Biochemical Pathways
The inhibition of aminopeptidases affects various biochemical pathways. Aminopeptidases play a crucial role in protein degradation and turnover, peptide processing, and the regulation of biological activity of some peptides . By inhibiting these enzymes, 3-Amino-4-methylpentanoic acid hydrochloride can impact these processes and their downstream effects.
Result of Action
The molecular and cellular effects of 3-Amino-4-methylpentanoic acid hydrochloride’s action are dependent on the specific biological context. By inhibiting aminopeptidases, it can affect protein turnover and peptide processing, potentially impacting cellular functions that rely on these processes .
properties
IUPAC Name |
3-amino-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFBWDHRKWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpentanoic acid hydrochloride | |
CAS RN |
80914-40-5 | |
| Record name | 3-amino-4-methylpentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)


![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)








